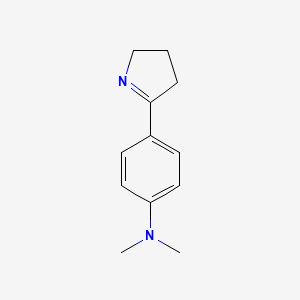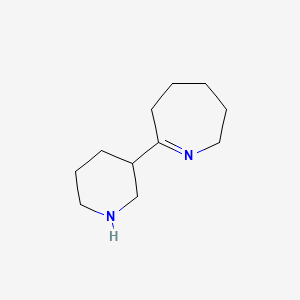
1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane
Vue d'ensemble
Description
1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring substituted with two 3-methylpyridin-2-yl groups
Méthodes De Préparation
The synthesis of 1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane typically involves the reaction of 3-methylpyridine with a suitable diazepane precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Applications De Recherche Scientifique
1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane can be compared with other similar compounds, such as:
1,4-Diazepane: Lacks the 3-methylpyridin-2-yl groups, resulting in different chemical and biological properties.
3-Methylpyridine: A simpler structure that does not contain the diazepane ring, leading to different reactivity and applications.
1,4-Bis(2-pyridyl)-1,4-diazepane: Similar structure but with pyridine groups instead of 3-methylpyridine, which can affect its binding properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
1,4-bis(3-methylpyridin-2-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-14-6-3-8-18-16(14)20-10-5-11-21(13-12-20)17-15(2)7-4-9-19-17/h3-4,6-9H,5,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZJHJUKHSVOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCCN(CC2)C3=C(C=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 15-oxo-3,7,16-triazadispiro[5.1.6.2]hexadecane-3-carboxylate](/img/structure/B3170803.png)
![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-6-phenylpyridine-3-carboxylic acid](/img/structure/B3170806.png)


![Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3170820.png)
![Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B3170828.png)

![Imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B3170853.png)
![benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate](/img/structure/B3170890.png)
![4'-[({[(2Z)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino}oxy)methyl]-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B3170896.png)

![(Z)-2-(1H-1,2,3,4-tetraazol-5-yl)-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]-2-propenenitrile](/img/structure/B3170908.png)

